molecular formula C7H9NO2 B1202997 Gabaculin CAS No. 59556-29-5

Gabaculin

Cat. No.: B1202997
CAS No.: 59556-29-5
M. Wt: 139.15 g/mol
InChI Key: KFNRJXCQEJIBER-ZCFIWIBFSA-N
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Preparation Methods

Gabaculine can be synthesized through various chemical routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. The industrial production of gabaculine typically involves the fermentation of Streptomyces toyacaensis followed by extraction and purification processes .

Chemical Reactions Analysis

Gabaculine undergoes several types of chemical reactions, including:

    Oxidation: Gabaculine can be oxidized to form various derivatives.

    Reduction: Reduction reactions can modify the functional groups present in gabaculine.

    Substitution: Gabaculine can participate in substitution reactions where one functional group is replaced by another.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Gabaculine has a wide range of scientific research applications:

Mechanism of Action

Gabaculine exerts its effects by mimicking the structure of GABA and binding to GABA transaminase. This binding leads to the irreversible inhibition of the enzyme through a series of steps, including transaldimination and a 1,3-prototrophic shift to the pyridoxamine imine. The aromatic stabilization energy of the resulting aromatic ring prevents further reaction, making the inhibition irreversible .

Comparison with Similar Compounds

Gabaculine is unique due to its potent and irreversible inhibition of GABA transaminase. Similar compounds include:

Gabaculine’s uniqueness lies in its irreversible inhibition and its specific applications in scientific research.

Properties

CAS No.

59556-29-5

Molecular Formula

C7H9NO2

Molecular Weight

139.15 g/mol

IUPAC Name

(5S)-5-aminocyclohexa-1,3-diene-1-carboxylic acid

InChI

InChI=1S/C7H9NO2/c8-6-3-1-2-5(4-6)7(9)10/h1-3,6H,4,8H2,(H,9,10)/t6-/m1/s1

InChI Key

KFNRJXCQEJIBER-ZCFIWIBFSA-N

Isomeric SMILES

C1[C@@H](C=CC=C1C(=O)O)N

SMILES

C1C(C=CC=C1C(=O)O)N

Canonical SMILES

C1C(C=CC=C1C(=O)O)N

59556-29-5

Synonyms

3-amino-2,3-dihydrobenzoic acid
gabaculin
gabaculine
gabaculine hydrochloride
gabaculine hydrochloride, (+-)-isomer
gabaculine, (+-)-isomer
gabaculine, (-)-isome

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Gabaculin
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Gabaculin
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Gabaculin

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